molecular formula C8H7BrO B1291467 7-Bromo-2,3-dihydrobenzofuran CAS No. 206347-30-0

7-Bromo-2,3-dihydrobenzofuran

Cat. No. B1291467
M. Wt: 199.04 g/mol
InChI Key: VGOUXHRZQNPOPY-UHFFFAOYSA-N
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Description

7-Bromo-2,3-dihydrobenzofuran is a brominated heterocyclic compound that features a benzofuran backbone with a bromine atom attached. This structure is a key intermediate in the synthesis of various pharmacologically active compounds and has been utilized in the development of analgesic agents, as well as inhibitors with potential applications in medicinal chemistry .

Synthesis Analysis

The synthesis of 7-Bromo-2,3-dihydrobenzofuran derivatives has been explored through various methods. One approach involves the intramolecular reaction of 2-allylphenols with a bromenium ion source, facilitated by a catalytic system of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and acetic acid, which is hypothesized to generate acetyl hypobromite as the active brominating agent . Another method includes a "cyclization/dehydrogenation" strategy, where cyclizations of 1,3-dicarbonyl dianions with 1,2-dielectrophiles are employed to prepare various benzofuran derivatives . Additionally, a one-pot synthesis strategy has been reported for the efficient synthesis of 2-bromo-6-hydroxybenzofurans, which are versatile intermediates for the synthesis of natural products .

Molecular Structure Analysis

The molecular structure of 7-Bromo-2,3-dihydrobenzofuran consists of a fused benzene and furan ring system with a bromine substituent. The presence of the bromine atom significantly influences the reactivity of the compound, making it a valuable intermediate for further chemical transformations. The structure-activity relationships of similar compounds have been studied, revealing insights into the impact of different substituents on biological activity .

Chemical Reactions Analysis

7-Bromo-2,3-dihydrobenzofuran and its derivatives participate in various chemical reactions. For instance, they can undergo radical reactions with tributyltin hydride to form carbon-carbon bonds, leading to the formation of 2,3-dihydrobenzofuran and 2,3-dihydroindole derivatives . Bromination reactions have also been explored, where the cation radical from a derivative of 2,3,6,7-tetrahydrobenzo[1,2-b;4,5-b']difuran can be halogenated by bromine or N-bromosuccinimide . Furthermore, the synthesis of bromomethylene derivatives has been achieved, which are investigated for their potential as inhibitors of microbial quorum sensing .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Bromo-2,3-dihydrobenzofuran derivatives are influenced by the presence of the bromine atom and the dihydrobenzofuran core. These properties are crucial for their reactivity and potential biological activity. For example, the insertion of a quaternary center into the 2,3-dihydrobenzofuran core has been shown to block a key site of metabolism and improve solubility, leading to the development of potent and selective inhibitors with favorable pharmacokinetic profiles . The bromine atom also imparts reactivity towards nucleophilic substitution reactions, which is essential for further functionalization of the molecule.

Scientific Research Applications

Anticancer Activity

  • Scientific Field : Medical Research, Oncology
  • Application Summary : Some substituted benzofurans have shown significant anticancer activities . For example, compound 36 was found to have significant cell growth inhibitory effects on different types of cancer cells .
  • Methods of Application : The methods of application involve testing the compound on various types of cancer cells and observing the inhibition rates .
  • Results : The inhibition rates in different types of cancer cells by 10 μM of compound 36 are as follows: Leukemia K-562 and SR (inhibition rate: 56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (inhibition rate: 40.87% and 80.92% respectively), Colon cancer HCT-116, KM12 and SW-620 (inhibition rate: 72.14%, 41.49 and 40.82% respectively), CNS cancer SNB-75 and U251 (inhibition rate: 58.02% and 73.94% respectively), Melanoma LOX IMVI and MDA-MB-435 (inhibition rate: 72.69% and 50.64% respectively), and Ovarian cancer OVCAR-4 and OVCAR-8 (inhibition rate: 56.45% and 44.50% respectively) .

Antiviral Activity

  • Scientific Field : Virology, Pharmacology
  • Application Summary : Compound 56, a benzofuran derivative, was found in Eupatorium adenophorum and exhibits antiviral effects against RSV LONG and A2 strains .
  • Methods of Application : The methods of application involve testing the compound on the RSV LONG and A2 strains and observing the IC 50 values .
  • Results : Compound 56 exhibits antiviral effects against RSV LONG and A2 strains with IC 50 values of 2.3 and 2.8 μM, respectively .

Antimicrobial Activity

  • Scientific Field : Microbiology, Pharmacology
  • Application Summary : Benzofuran and its derivatives have been found to be suitable structures for developing antimicrobial agents .
  • Methods of Application : The methods of application involve testing the compounds on various bacteria and observing the growth inhibition .
  • Results : The compounds demonstrated mild to significant growth inhibition against Gram-positive and Gram-negative bacteria .

Anti-Hepatitis C Virus Activity

  • Scientific Field : Virology, Pharmacology
  • Application Summary : A recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
  • Methods of Application : The methods of application involve testing the compound on the hepatitis C virus and observing the inhibition rates .
  • Results : The specific results or outcomes obtained are not mentioned in the source .

Treatment of Skin Diseases

  • Scientific Field : Dermatology, Pharmacology
  • Application Summary : Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .
  • Methods of Application : The methods of application involve topical application or oral administration of the compounds, followed by exposure to ultraviolet light .
  • Results : The specific results or outcomes obtained are not mentioned in the source .

Synthesis of Complex Benzofuran Derivatives

  • Scientific Field : Organic Chemistry
  • Application Summary : Benzofuran derivatives can be used as intermediates in the synthesis of complex benzofuran derivatives .
  • Methods of Application : The methods of application involve the use of traditional transition-metal catalysed coupling reactions .
  • Results : The specific results or outcomes obtained are not mentioned in the source .

Anti-Inflammatory Activity

  • Scientific Field : Pharmacology
  • Application Summary : Some benzofuran derivatives have been found to exhibit anti-inflammatory activities .
  • Methods of Application : The methods of application involve testing the compounds on various inflammation models and observing the reduction in inflammation .
  • Results : The specific results or outcomes obtained are not mentioned in the source .

Antioxidant Activity

  • Scientific Field : Biochemistry
  • Application Summary : Benzofuran derivatives have been found to exhibit antioxidant activities .
  • Methods of Application : The methods of application involve testing the compounds for their ability to scavenge free radicals .
  • Results : The specific results or outcomes obtained are not mentioned in the source .

Synthesis of Complex Benzofuran Derivatives

  • Scientific Field : Organic Chemistry
  • Application Summary : Benzofuran derivatives can be used as intermediates in the synthesis of complex benzofuran derivatives .
  • Methods of Application : The methods of application involve the use of traditional transition-metal catalysed coupling reactions .
  • Results : The specific results or outcomes obtained are not mentioned in the source .

Future Directions

: Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances : 4-Bromo-7-chloro-6-(4-cyclopropylbenzyl)-2,3-dihydrobenzofuran - Sigma-Aldrich

properties

IUPAC Name

7-bromo-2,3-dihydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO/c9-7-3-1-2-6-4-5-10-8(6)7/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGOUXHRZQNPOPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626603
Record name 7-Bromo-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-2,3-dihydrobenzofuran

CAS RN

206347-30-0
Record name 7-Bromo-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromo-2,3-dihydrobenzofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 2.5M n-BuLi (13.0 ml, 32.5 mmol) was added to a solution of 1,3-dibromo-2-(2-bromo-ethoxy)-benzene (11.5, 32.0 mmol) in 115 ml of THF and 28 m) of hexane at −78° C. over 30 mins. Tire reaction was continued at −78° C. for 30 minutes, then warned to 0° C., The mixture was poured into water (100 ml) and the aqueous phase was extracted with ether. The combined organic layers were dried over Na2SO4, filtered, and concentrated to give a pale yellow oil. Silica gel chromatography using a gradient of ethyl acetate in hexanes to give 7-bromo-2,3-dihydro-benzofuran as colorless needles (5.00 g, 78%). 1H NMR (500 MHz, DMSO-d6) δ 7.27 (dd, 1 Hz, 8 Hz, 1H), 7.20 (dd, 1 Hz, 7.5 Hz, 1H), 6.75 (t, 7.8 Hz, 1H), 4.59 (t, 9 Hz, 2H), 3.28 (t, 8.8 Hz, 2H).
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
32 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
115 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 2.5M n-BuLi (13.0 ml, 32.5 mmol) was added to a solution of 1,3-dibromo-2-(2-bromo-ethoxy)-benzene (11.5, 32.0 mmol) in 115 ml of THF and 28 ml of hexane at −78° C. over 30 mins. The reaction was continued at −78° C. for 30 minutes, then warmed to 0° C. The mixture was poured into water (100 ml) and the aqueous phase was extracted with ether. The combined organic layers were dried over Na2SO4, filtered, and concentrated to give a pale yellow oil. Silica gel chromatography using a gradient of ethyl acetate in hexanes to give 7-bromo-2,3-dihydro-benzofuran as colorless needles (5.00 g, 78%). 1H NMR (500 MHz, DMSO-d6) δ 7.27 (dd, 1 Hz, 8 Hz, 1H), 7.20 (dd, 1 Hz, 7.5 Hz, 1H), 6.75 (t, 7.8 Hz, 1H), 4.59 (t, 9 Hz, 2H), 3.28 (t, 8.8 Hz, 2H).
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
32 mmol
Type
reactant
Reaction Step One
Name
Quantity
115 mL
Type
solvent
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-2,3-dihydrobenzofuran
Reactant of Route 2
7-Bromo-2,3-dihydrobenzofuran
Reactant of Route 3
7-Bromo-2,3-dihydrobenzofuran
Reactant of Route 4
7-Bromo-2,3-dihydrobenzofuran
Reactant of Route 5
Reactant of Route 5
7-Bromo-2,3-dihydrobenzofuran
Reactant of Route 6
7-Bromo-2,3-dihydrobenzofuran

Citations

For This Compound
9
Citations
S Thomas, SK Paul, S Shandilya, A Agarwal, N Saxena… - Analyst, 2012 - pubs.rsc.org
The present study describes the identification and characterization of two process impurities and major stress degradants in darifenacin hydrobromide using high performance liquid …
Number of citations: 11 pubs.rsc.org
M Sijm, GJ Sterk, G Caljon, L Maes… - …, 2020 - Wiley Online Library
Chagas disease is a neglected parasitic disease caused by the parasitic protozoan Trypanosoma cruzi and currently affects around 8 million people. Previously, 2‐isopropyl‐5‐(4‐…
L Tang, C Huang, J Zhong, JP He, J Guo, M Liu… - European Journal of …, 2019 - Elsevier
Growing evidence confirms the potential of PDE4 inhibitors for the treatment of Parkinson's disease. Our reported PDE4 inhibitors FCPR16 and FCPR03 have displayed neuroprotective …
Number of citations: 22 www.sciencedirect.com
L d'Andrea - 2023 - vbn.aau.dk
This thesis describes the research work carried out at the Faculty of Health and Medical Sciences, Department of Drug Design and Pharmacology of the University of Copenhagen …
Number of citations: 2 vbn.aau.dk
KM An, CH Hong, HJ Kwak, S Cui… - Bulletin of the …, 2017 - Wiley Online Library
GPR40 is one of the most prominent targets for the treatment of type 2 diabetes ( T2DM ), and has its role in insulin secretion via blood‐glucose‐dependent manner with a minimum risk …
Number of citations: 4 onlinelibrary.wiley.com
H Yorimitsu, H Shinokubo, K Oshima - Bulletin of the Chemical Society …, 2001 - journal.csj.jp
Treatment of various organic halides with phosphinic acid (hypophosphorous acid) in aqueous ethanol in the presence of a radical initiator and a base gave the corresponding reduced …
Number of citations: 81 www.journal.csj.jp
M Hartmann, C Gerleve, A Studer - Synlett, 2016 - thieme-connect.com
Cyclizing radical carboaminoxylation of various aryl amines is presented. The aryl diazonium salts in situ generated from the corresponding aryl amines are reduced by tetra-n-…
Number of citations: 8 www.thieme-connect.com
N Micic - 2020 - core.ac.uk
Palladium-catalysed alkoxy-and aminocarbonylation of aryl (pseudo) halides provides efficient access to aromatic esters and amides. The broad application of this approach has been …
Number of citations: 0 core.ac.uk
I Triandafillidi, IK Sideri, DI Tzaras, N Spiliopoulou… - …, 2017 - thieme-connect.com
A green and cheap protocol for the synthesis of dihydrobenzofurans via an organocatalytic oxidation of o-allylphenols is presented. The use of 2,2,2-trifluoroacetophenone and H 2 O 2 …
Number of citations: 5 www.thieme-connect.com

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